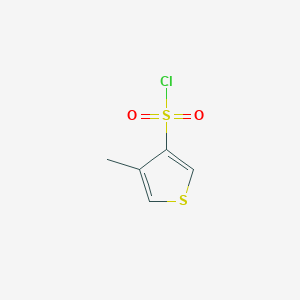
4-Methylthiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthiophene-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H5ClO2S2 and its molecular weight is 196.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Development
One of the primary applications of 4-methylthiophene-3-sulfonyl chloride is as an intermediate in the synthesis of herbicides, particularly thiencarbazone-methyl. This herbicide acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in plants, which halts cell division and inhibits weed growth.
Case Study: Thiencarbazone-Methyl
- Active Ingredient : Thiencarbazone-methyl
- Mechanism : ALS inhibition
- Target Weeds : Gramineous and broad-leaved weeds
- Application Method : Soil application and foliar spraying
- Efficacy : Effective against species like crab grass, Amaranthus retroflexus, and Cyperus rotundus
The synthesis process involves reacting this compound with other reagents to produce thiencarbazone-methyl with high purity and yield. This compound has demonstrated excellent control over various weed species in agricultural settings, making it a valuable tool for crop management .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
Reactions Involving this compound
- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides.
- Formation of Sulfonyl Isocyanates : It can be converted into sulfonyl isocyanates, which are useful in synthesizing triazolinones and other nitrogen-containing heterocycles .
Medicinal Chemistry
Research has indicated that thiophene derivatives exhibit a range of biological activities, including anticancer and anti-diabetic effects. The unique structure of this compound allows for modifications that enhance its pharmacological properties.
- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit tumor growth through various mechanisms.
- Anti-Diabetic Effects : Some derivatives demonstrate potential in managing blood glucose levels by targeting specific metabolic pathways .
Data Table: Summary of Applications
| Application Area | Compound/Derivative | Mechanism/Use | Efficacy/Notes |
|---|---|---|---|
| Herbicide Development | Thiencarbazone-methyl | ALS inhibition | Effective against multiple weed species |
| Synthetic Organic Chemistry | Various sulfonamides | Nucleophilic substitution | Versatile building block for complex syntheses |
| Medicinal Chemistry | Thiophene derivatives | Anticancer and anti-diabetic activities | Exhibits significant biological activity |
Eigenschaften
CAS-Nummer |
88100-85-0 |
|---|---|
Molekularformel |
C5H5ClO2S2 |
Molekulargewicht |
196.7 g/mol |
IUPAC-Name |
4-methylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClO2S2/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3 |
InChI-Schlüssel |
MRPVZLLLSNFAEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













